molecular formula C12H18FN3 B8639071 4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)aniline

4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)aniline

Cat. No.: B8639071
M. Wt: 223.29 g/mol
InChI Key: JEEWXVSPPVGDPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)aniline is a useful research compound. Its molecular formula is C12H18FN3 and its molecular weight is 223.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H18FN3

Molecular Weight

223.29 g/mol

IUPAC Name

4-fluoro-3-[(4-methylpiperazin-1-yl)methyl]aniline

InChI

InChI=1S/C12H18FN3/c1-15-4-6-16(7-5-15)9-10-8-11(14)2-3-12(10)13/h2-3,8H,4-7,9,14H2,1H3

InChI Key

JEEWXVSPPVGDPT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC(=C2)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(2-fluoro-5-nitrobenzyl)-4-methylpiperazine (0.577 g, 2.278 mmol) in EtOH (7 mL) was treated with satd. NH4Cl (4.75 mL, 22.78 mmol) followed by iron (powder) (1.272 g, 22.78 mmol) and the mixture heated at 55° C. overnight. The mixture was cooled to RT and gravity-filtered through filter paper, rinsing well with MeOH and DCM. The filtrate was concentrated to dryness. The residue was treated with EtOAc and water, then concentrated to dryness again. The resulting material was treated with THF (20 mL), sonicated for several hours and the solvent decanted from the solids. The solids were treated with additional THF (20 mL), sonicated again and the solvent decanted. The solids were treated with THF (20 mL) for a third time, stirred vigorously overnight, then the liquid was decanted. The combined decanted liquids were concentrated to dryness, treated with DCM, filtered to remove solids and concentrated to dryness to afford very hydroscopic 4-fluoro-3-((4-methylpiperazin-1-yl)methyl)aniline (382 mg, 75% yield). 1H NMR (400 MHz, DMSO-d6): δ 6.81 (m, 1H), 6.49 (m, 2H), 4.99 (s, 2H), 3.44 (s, 2H), 3.32 (s, 8H), 2.69 (s, 3H); MS (ESI) m/z: 224.2 [M+H]+.
Name
1-(2-fluoro-5-nitrobenzyl)-4-methylpiperazine
Quantity
0.577 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
4.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.272 g
Type
catalyst
Reaction Step Three

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